Cymbidium mosaic virus is a significant pathogen affecting orchids, characterized by its coat protein, which plays a crucial role in the virus's life cycle and interactions with host plants. The coat protein gene is located at the 3' end of the viral genome and encodes a polypeptide chain of approximately 220 amino acids, with a molecular weight of around 23,600 daltons. This protein is essential for the encapsidation of viral RNA and facilitates cell-to-cell movement within infected plants .
Cymbidium mosaic virus is primarily found in orchid species, particularly those in the genus Cymbidium. The virus is transmitted through mechanical means and can significantly impact orchid cultivation, leading to economic losses in the horticultural industry.
Cymbidium mosaic virus belongs to the family Potexviridae and is classified as a potexvirus. It is characterized by its filamentous structure and monopartite positive-sense RNA genome.
The synthesis of the coat protein involves several key steps:
The technical aspects of synthesizing the coat protein involve precise molecular biology techniques, including cloning vectors, transformation methods, and selection markers to ensure successful expression in host systems.
The coat protein of Cymbidium mosaic virus exhibits a helical structure typical of potexviruses, facilitating its role in encapsidating viral RNA. Structural studies have indicated that the protein forms a stable complex necessary for
Cymbidium mosaic virus (CymMV) is a devastating pathogen responsible for substantial economic losses in the global orchid industry. As the most prevalent orchid virus, it infects over 50 genera within the Orchidaceae family, including commercially significant Cymbidium, Phalaenopsis, and Dendrobium [5] [8]. Infection manifests as chlorotic or necrotic mosaics, sunken patches on leaves, and flower necrosis (Figure 1), reducing aesthetic value and marketability. In Taiwan alone—a major orchid exporter—CymMV infection rates exceed 27% in native Cymbidium species, causing estimated yield reductions of 15–30% in flower size and quantity within two years of infection [6] [8]. The virus persists indefinitely in infected plants and spreads mechanically through contaminated tools, human handling, or insect vectors like cockroaches, making eradication challenging [4] [8].
CymMV belongs to the genus Potexvirus (family Alphaflexiviridae), characterized by a monopartite, positive-sense single-stranded RNA genome of ~6,227 nucleotides excluding the poly(A) tail [7]. The genome organization comprises five open reading frames (ORFs):
Phylogenetic analyses of replicase and CP sequences place CymMV in a clade with Plantago asiatica mosaic virus and Narcissus mosaic virus, sharing >90% amino acid conservation in CP across global isolates [7] [8]. Despite this conservation, minor sequence variations significantly alter host adaptation.
The CymMV CP is a multifunctional virulence determinant critical for:
Domain/Region | Amino Acid Position | Function | Experimental Evidence |
---|---|---|---|
N-terminal | 1–60 | Virion assembly | Deletion abolishes encapsidation |
RNA-binding domain | 70–110 | vRNP formation | Arginine residues critical for RNA affinity; mutations reduce movement [2] |
Central conserved region | 111–180 | Homologous to other potexviruses | 92.9–96.7% identity with Singaporean isolates [1] |
C-terminal hypervariable | 181–223/220 | Host-specific interactions | Length variation (223 vs 220 aa) determines systemic infection in N. benthamiana [1] |
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